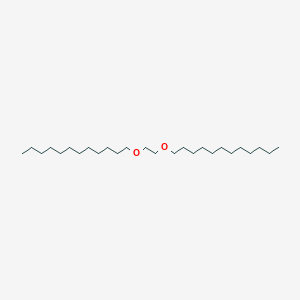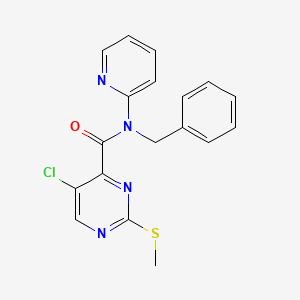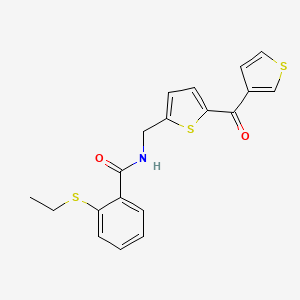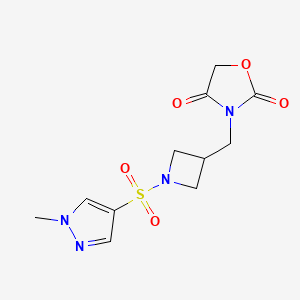
1-(2-Dodecoxyethoxy)dodecane
Overview
Description
1-(2-Dodecoxyethoxy)dodecane, commonly referred to as C12E12, is a non-ionic surfactant that is used in a variety of applications. It is a synthetic compound with a large hydrocarbon chain and a hydrophilic head group. C12E12 is a highly effective surfactant and has been used in many industries, including pharmaceuticals, cosmetics, and food production. It is also used in laboratory settings as a reagent for synthesis, extraction, and other processes.
Scientific Research Applications
C12E12 is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent for synthesis, extraction, and other processes. It has also been used in the study of membrane proteins, as a surfactant for cell lysis, and as a solubilizing agent for drugs. In addition, C12E12 has been used in the study of the structure and function of proteins, in the study of DNA and RNA, and in the study of the effects of drugs on cells.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Dodecoxyethoxy)dodecane. For instance, temperature can affect the solubility and diffusion of the compound, which in turn can influence its bioavailability and efficacy . The pH and ionic strength of the environment could also affect the compound’s stability and interactions with biological targets.
Advantages and Limitations for Lab Experiments
C12E12 has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. In addition, it is a highly effective surfactant, which makes it useful for a variety of applications. However, C12E12 also has several limitations. It is a relatively non-specific reagent, which means that it can interact with a variety of molecules. In addition, it can be toxic at high concentrations, and it can cause irritation to the skin and eyes.
Future Directions
The future of C12E12 is promising. It has a variety of potential applications, including the solubilization of drugs, the extraction of proteins, and the lysis of cells. In addition, it is a relatively inexpensive reagent, and it is easy to synthesize and purify. Future research should focus on the development of more specific and less toxic formulations of C12E12, as well as on the development of new applications for this compound.
Synthesis Methods
C12E12 is synthesized through the reaction of dodecanol and ethylene oxide in the presence of a base catalyst. The reaction is carried out at a temperature of 70-80°C and a pressure of 3-5 atm. The reaction is typically complete in a few hours, and the final product is purified by distillation or crystallization. The yield of C12E12 from this reaction is typically around 80%.
properties
IUPAC Name |
1-(2-dodecoxyethoxy)dodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISUYKADQNVTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57208-34-1 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(dodecyloxy)- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(dodecyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57208-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101223309 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dodecyloxy)ethoxy]dodecane | |
CAS RN |
57208-34-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)

![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)
![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)
![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)

![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)

![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)
